![molecular formula C12H10N4S B2669575 3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole CAS No. 912905-47-6](/img/structure/B2669575.png)
3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole
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Description
The compound “3-Methyl-2,3-dihydrothiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole” is a complex heterocyclic compound. It contains several ring structures including a thiazole, triazine, and indole ring. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and high-resolution mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the positions of atoms, the types of bonds, and the overall 3D shape of the molecule.Scientific Research Applications
Antitumor Activities
1,2,3-Triazines and their derivatives, including those structurally related to 3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole, have been extensively studied for their antitumor properties. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their antitumor activity, combined with a relatively simple synthesis process, makes them promising scaffolds for the development of new anticancer drugs (Cascioferro et al., 2017).
Broad Biological Activities
The chemistry and biology of indoles and indazoles, which share a structural resemblance with this compound, highlight the versatility of these compounds in medicinal applications. Derivatives of indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drug properties (Ali et al., 2013).
Triazine Derivatives and Pharmacological Potential
Triazines, including structures related to this compound, have been identified as an interesting class of heterocyclic compounds in medicinal chemistry. Numerous synthetic derivatives of triazine have demonstrated a wide spectrum of biological activities in various models, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and insecticidal agents. This highlights the potential of the triazine nucleus as a core moiety for the development of future drugs (Verma et al., 2019).
Synthetic Approaches and Bioactive Properties
Chiral 1,4-oxazino[4,3-a]indoles, similar in structural complexity to this compound, have been the focus of increasing interest due to their potential bioactive properties, such as antidepressant, anti-inflammatory, or antitumor activities. The development of new syntheses for oxazinoindoles and the exploration of their enantioselective syntheses, alongside evaluations of bioactive properties, underscore the ongoing interest in these complex molecules (Dupeux & Michelet, 2022).
properties
IUPAC Name |
14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-7-6-17-12-14-11-10(15-16(7)12)8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJREHOPPSDOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=NC3=NC4=CC=CC=C4C3=NN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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